molecular formula C27H21N3O5 B11944162 1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate CAS No. 881843-35-2

1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate

Katalognummer: B11944162
CAS-Nummer: 881843-35-2
Molekulargewicht: 467.5 g/mol
InChI-Schlüssel: XZRQAYMXCAKZEL-OGLMXYFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate is a complex organic compound with a unique structure that includes a naphthyl group, a benzoate ester, and a methoxyanilino moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the naphthyl group with benzoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate is unique due to its specific combination of functional groups and structural features.

Eigenschaften

CAS-Nummer

881843-35-2

Molekularformel

C27H21N3O5

Molekulargewicht

467.5 g/mol

IUPAC-Name

[1-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] benzoate

InChI

InChI=1S/C27H21N3O5/c1-34-21-12-7-11-20(16-21)29-25(31)26(32)30-28-17-23-22-13-6-5-8-18(22)14-15-24(23)35-27(33)19-9-3-2-4-10-19/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+

InChI-Schlüssel

XZRQAYMXCAKZEL-OGLMXYFKSA-N

Isomerische SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4

Kanonische SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.